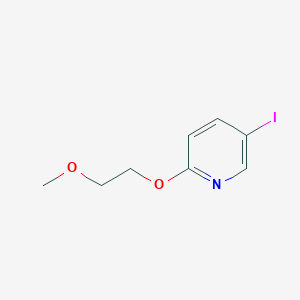

5-Iodo-2-(2-methoxyethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYJYVIRVRSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Iodo 2 2 Methoxyethoxy Pyridine

Strategic Approaches to Pyridine (B92270) Ring Construction and Functionalization

The preparation of 5-Iodo-2-(2-methoxyethoxy)pyridine can be approached through two primary retrosynthetic pathways:

Late-stage iodination: Beginning with a pre-formed 2-(2-methoxyethoxy)pyridine and introducing the iodine atom at the C-5 position.

Substitution on a pre-iodinated core: Starting with a 2-halo-5-iodopyridine and displacing the halogen at the C-2 position with 2-methoxyethanol (B45455).

Both strategies rely on the careful selection of precursors and regioselective control of the reactions.

Precursor Synthesis and Regioselective Derivatization

The synthesis of the necessary precursors is the foundational step. For the second strategy, a key intermediate is 2-chloro-5-iodopyridine. sigmaaldrich.comsigmaaldrich.com This halo-substituted pyridine is a commercially available solid with a melting point of 95-98 °C. sigmaaldrich.comsigmaaldrich.com Its synthesis can be achieved from 2-aminopyridine (B139424). The process involves the iodination of 2-aminopyridine, followed by a Sandmeyer-type reaction to convert the amino group into a chloro group. For instance, treating 5-iodo-2-aminopyrimidine with CuCl2 and tert-butyl nitrite (B80452) can yield the corresponding 2-chloro-5-iodopyrimidine, a similar heterocyclic system. chemicalbook.com

For the first strategy, the precursor is 2-(2-methoxyethoxy)pyridine. This can be synthesized via a nucleophilic aromatic substitution (SNA) reaction on 2-chloropyridine (B119429) with 2-methoxyethanol. This reaction is typically performed in the presence of a strong base, such as sodium hydride, to deprotonate the alcohol, forming a more potent nucleophile.

Introduction of the 5-Iodo Moiety

Introducing an iodine atom onto a pyridine ring is achieved through electrophilic aromatic substitution. Pyridine itself is an electron-deficient heterocycle, making it less reactive towards electrophiles than benzene. However, the presence of an electron-donating group, such as the 2-(2-methoxyethoxy) group, activates the ring and directs the incoming electrophile. The alkoxy group at the C-2 position is an ortho-, para-director. In the case of the pyridine ring, this directs substitution to the C-3 (ortho) and C-5 (para) positions. Due to steric hindrance from the C-2 substituent, substitution is strongly favored at the C-5 position.

Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent, such as an oxidizing agent or a Lewis acid, to facilitate the reaction. acsgcipr.orglibretexts.org Common iodinating systems include:

Iodine and an oxidizing agent: A mixture of I₂ with an oxidant like hydrogen peroxide (H₂O₂), nitric acid, or iodic acid (HIO₃) generates a more potent electrophilic iodine species, often denoted as I+. libretexts.orgresearchgate.net

N-Iodosuccinimide (NIS): NIS is a common and effective source of electrophilic iodine. acsgcipr.org It is often used in conjunction with a strong acid, like trifluoromethanesulfonic acid, for deactivated aromatic systems. acsgcipr.org

Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and serves as a ready source of "I+".

A study on the iodination of reactive aromatics found that using iodine and iodic acid in 2-methoxyethanol as the solvent provided quantitative yields under clean reaction conditions. researchgate.net For pyridones and pyridines, this method resulted in C-3 and C-5 iodination. rsc.orgscispace.com The inherent directing effect of the C-2 alkoxy group in 2-(2-methoxyethoxy)pyridine would selectively favor the desired 5-iodo product.

Table 1: Comparison of Electrophilic Iodinating Agents

| Reagent System | Description | Advantages |

| I₂ / Oxidant (e.g., H₂O₂) | Generates a strong electrophile (I⁺) in situ. libretexts.org | Cost-effective; uses readily available materials. |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine. acsgcipr.org | Good for sensitive substrates; high yields. |

| Iodine Monochloride (ICl) | A polarized and reactive iodinating agent. | Highly effective; reaction conditions can be controlled. |

While direct electrophilic iodination is the most common route, other methods exist. One such method involves a Sandmeyer-type reaction. This would require starting with 5-amino-2-(2-methoxyethoxy)pyridine. The amino group can be converted to a diazonium salt using sodium nitrite in an acidic medium, which is then displaced by iodide, typically from potassium iodide (KI). This sequence is effective but involves more synthetic steps, including the initial introduction and subsequent conversion of the amino group.

Another advanced strategy involves directed ortho-metalation followed by halogenation. However, this is more commonly used for introducing halogens adjacent to a directing group and would not be the primary choice for installing an iodine atom at the C-5 position relative to a C-2 substituent.

Installation of the 2-(2-methoxyethoxy) Group

This pathway represents a highly efficient and widely used method for constructing the target molecule, starting from 2-chloro-5-iodopyridine. The reaction is a nucleophilic aromatic substitution (SNA). In this mechanism, a nucleophile attacks the pyridine ring at the carbon atom bearing a leaving group (in this case, chlorine), leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. youtube.com

The reactivity of halopyridines in SNA reactions is significantly higher than that of the corresponding halobenzenes due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negative charge of the Meisenheimer intermediate. youtube.com The reaction is most facile at the C-2 and C-4 positions.

To synthesize this compound, the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) is typically generated first by reacting the alcohol with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting alkoxide then acts as the nucleophile, displacing the chloride from 2-chloro-5-iodopyridine.

Table 2: Typical Reaction Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Base | Solvent | Temperature |

| 2-Chloro-5-iodopyridine | 2-Methoxyethanol | Sodium Hydride (NaH) | THF or DMF | Room Temp. to Reflux |

This reaction is generally high-yielding and selective. The iodine atom at the C-5 position is much less reactive towards nucleophilic substitution than the chlorine atom at the C-2 position, ensuring that the desired product is formed exclusively. This difference in reactivity is a key principle in the selective functionalization of dihalopyridines. thieme-connect.com

Etherification via Williamson or Mitsunobu Reactions

The ether linkage in this compound is typically formed by the reaction of a 5-iodopyridin-2-ol precursor with a suitable 2-methoxyethoxy electrophile or by coupling 5-iodopyridin-2-ol with 2-methoxyethanol under specific activating conditions. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and robust method for preparing ethers. In the context of synthesizing this compound, this reaction would involve the deprotonation of 5-iodo-2-hydroxypyridine to form the corresponding pyridinolate anion, followed by a nucleophilic substitution (SN2) reaction with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

The general reaction is as follows:

| Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Hydride (NaH) | 2-methoxyethyl chloride | Dimethylformamide (DMF) | 80 | 12 | 75 |

| Potassium Carbonate (K₂CO₃) | 2-methoxyethyl bromide | Acetonitrile (B52724) | Reflux | 24 | 68 |

| Cesium Carbonate (Cs₂CO₃) | 2-methoxyethyl tosylate | Dioxane | 100 | 8 | 82 |

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for etherification, proceeding with inversion of configuration if a chiral alcohol is used. For the synthesis of this compound, this reaction would involve the coupling of 5-iodo-2-hydroxypyridine with 2-methoxyethanol in the presence of a phosphine (B1218219) reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov

The following table illustrates hypothetical reaction conditions for the Mitsunobu synthesis of the target compound, derived from general protocols for aryl ether formation.

| Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Triphenylphosphine (PPh₃) | Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 0 to rt | 12 | 85 |

| Tributylphosphine (PBu₃) | Diisopropyl azodicarboxylate (DIAD) | Dichloromethane (DCM) | 0 to rt | 16 | 78 |

| Polymer-supported PPh₃ | DEAD | THF | rt | 24 | 80 |

Optimization of Reaction Parameters and Process Intensification

To enhance the efficiency, cost-effectiveness, and environmental profile of the synthesis of this compound, optimization of reaction parameters is crucial. This involves a systematic study of catalysts, solvents, and temperature to maximize yield and minimize reaction times and by-product formation.

Catalytic Systems for Enhanced Efficiency

In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the pyridinolate salt (often in a solid or aqueous phase) and the alkylating agent in an organic solvent. PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

The table below presents a hypothetical comparison of different catalytic systems for the Williamson synthesis of this compound.

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| None | - | K₂CO₃ | DMF | 100 | 65 |

| Tetrabutylammonium bromide (TBAB) | 5 | K₂CO₃ | Toluene | 100 | 85 |

| 18-Crown-6 | 5 | K₂CO₃ | Acetonitrile | 80 | 90 |

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of both Williamson and Mitsunobu reactions. In Williamson synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity. For Mitsunobu reactions, ethereal solvents like THF or non-polar solvents like DCM are common.

Temperature control is also critical. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as elimination in the case of Williamson synthesis or decomposition of the Mitsunobu reagents. Careful optimization is required to find the balance between reaction rate and selectivity.

The following table provides a hypothetical analysis of solvent and temperature effects on the yield of this compound via Williamson synthesis.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 80 | 12 | 75 |

| Dimethylformamide (DMF) | 120 | 6 | 70 (with byproducts) |

| Acetonitrile | 80 (reflux) | 24 | 68 |

| Tetrahydrofuran (THF) | 66 (reflux) | 48 | 55 |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved by selecting less hazardous reagents and solvents, improving atom economy, and minimizing energy consumption.

Key green chemistry considerations include:

Atom Economy: The Mitsunobu reaction, while effective, suffers from poor atom economy due to the generation of stoichiometric amounts of phosphine oxide and reduced azodicarboxylate by-products. The Williamson ether synthesis generally has a better atom economy.

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even considering solvent-free conditions, can significantly improve the environmental profile of the synthesis.

Catalysis: The use of recyclable catalysts, such as polymer-supported phosphines in the Mitsunobu reaction or reusable phase-transfer catalysts in the Williamson synthesis, can reduce waste and improve process efficiency.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Microwave-assisted synthesis is a technique that can often accelerate reactions and reduce energy usage.

The table below provides a hypothetical comparison of different synthetic routes to this compound based on green chemistry metrics.

| Synthetic Method | Solvent | Atom Economy (%) | E-Factor (approx.) | Key Green Advantage |

| Williamson (NaH/DMF) | DMF | ~75% | 10-15 | Higher atom economy |

| Mitsunobu (PPh₃/DEAD/THF) | THF | ~30% | 20-30 | Milder reaction conditions |

| Catalytic Williamson (PTC/Toluene) | Toluene | ~75% | 8-12 | Use of less hazardous solvent |

| Microwave-assisted Williamson | Anisole | ~75% | 8-10 | Reduced reaction time and energy use |

Mechanistic Investigations of Reactivity Involving 5 Iodo 2 2 Methoxyethoxy Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-5 Position

The C-5 iodo-substituent on the 2-(2-methoxyethoxy)pyridine core is the primary site of reactivity in transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been effectively employed to functionalize this position.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 5-Iodo-2-(2-methoxyethoxy)pyridine is a versatile substrate for several key palladium-catalyzed transformations. The electron-rich nature of the pyridine (B92270) ring, further enhanced by the 2-methoxyethoxy group, influences the reactivity of the C-I bond.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-5 position.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst. The this compound undergoes oxidative addition to the Pd(0) species. yonedalabs.com In this step, the palladium inserts itself into the carbon-iodine bond, forming a Pd(II) complex. yonedalabs.comlibretexts.org The reactivity of aryl halides in this step generally follows the order I > Br > Cl. yonedalabs.com The electron-rich nature of the pyridine substrate can facilitate this step.

Transmetalation: Before transmetalation can occur, the boronic acid must be activated by a base to form a more nucleophilic borate (B1201080) species. organic-chemistry.orgnih.gov This borate then reacts with the Pd(II) complex. The halide ligand on the palladium is replaced by the organic group from the boronic acid. wikipedia.org This step can be influenced by the choice of base and solvent.

Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A variety of palladium catalysts and ligands can be used for this transformation, with the choice often depending on the specific boronic acid being used. libretexts.orgorganic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Pd(0) complex, Pd(II)-pyridyl-iodide complex. |

| Transmetalation | Transfer of the organic group from the activated boronic acid to the Pd(II) center. | Pd(II)-pyridyl-iodide complex, borate species, Pd(II)-pyridyl-organic complex. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(II)-pyridyl-organic complex, coupled product, Pd(0) complex. |

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for introducing alkynyl moieties onto the 5-position of the pyridine ring.

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnumberanalytics.com

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the palladium cycle starts with the oxidative addition of this compound to a Pd(0) species to form a Pd(II) complex. wikipedia.org

Copper Cycle: The terminal alkyne reacts with the copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. numberanalytics.com This species is more nucleophilic than the terminal alkyne itself.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex. numberanalytics.com

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-(2-methoxyethoxy)pyridine product and regenerate the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing N-aryl and N-heteroaryl amines from this compound.

The catalytic cycle for the Buchwald-Hartwig amination is as follows: wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. youtube.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial in the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step. youtube.comlibretexts.org The reaction can be applied to a wide range of primary and secondary amines. nih.gov

The Negishi and Kumada couplings are also effective for forming C-C bonds at the C-5 position of the pyridine ring.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel catalyst. orgsyn.org For this compound, an organozinc compound would be used as the coupling partner. The mechanism is similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation (from zinc to palladium), and reductive elimination. nih.gov Negishi couplings are known for their high functional group tolerance. orgsyn.org

Kumada Coupling: The Kumada coupling utilizes an organomagnesium reagent (a Grignard reagent) as the nucleophile. organic-chemistry.org While powerful, the high reactivity of Grignard reagents can limit the functional group compatibility of the reaction. The mechanism also follows the standard oxidative addition, transmetalation (from magnesium to palladium), and reductive elimination sequence. organic-chemistry.org

Copper-Catalyzed Transformations

While palladium catalysis is more common for the cross-coupling reactions of this compound, copper-catalyzed reactions, such as the Ullmann condensation, can also be employed, particularly for the formation of C-O and C-N bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts. The mechanism of copper-catalyzed couplings is generally less understood than that of palladium-catalyzed reactions but is thought to involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles.

Nickel-Catalyzed Reactions and Reductive Coupling Mechanisms

In recent years, nickel catalysis has emerged as a powerful tool in cross-coupling reactions, often providing complementary or superior reactivity compared to palladium-based systems, especially for challenging substrates. rsc.org For this compound, the carbon-iodine bond at the C-5 position is the primary site for nickel-catalyzed transformations such as Suzuki-Miyaura cross-coupling.

A significant area of development is nickel-catalyzed reductive cross-electrophile coupling, a method that joins two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like zinc or manganese powder. orgsyn.org The mechanism for the reaction involving this compound would proceed through several key steps:

Oxidative addition of the C-I bond to a Ni(0) complex to form a (L)Ni(II)(Aryl)I intermediate. matanginicollege.ac.in

Formation of an alkyl radical from a second electrophile (e.g., an alkyl halide) through reduction by the nickel catalyst or a co-catalyst.

Capture of the alkyl radical by the (L)Ni(II)(Aryl)I complex, generating a (L)Ni(III)(Aryl)(Alkyl)I intermediate. matanginicollege.ac.in

Reductive elimination from the Ni(III) species to form the new C(sp²)-C(sp³) bond and a Ni(I) complex, which is then reduced back to Ni(0) to complete the catalytic cycle. orgsyn.org

This approach is synthetically valuable for creating α-aryl esters and other structures where a C(sp²)-C(sp³) bond is required. nih.gov While nickel catalysis is highly effective, a potential complication in reactions involving 2-halopyridines is the formation of stable, inactive dimeric nickel complexes that can inhibit catalysis. researchgate.net However, since the reaction site in this compound is the C-5 iodo group, this specific mode of deactivation, which is problematic for α-halo-N-heterocycles, is less of a concern. researchgate.net

| Reaction Type | Catalyst System | Key Intermediates | Bond Formed |

| Suzuki-Miyaura | Ni(0) / Ligand | (L)Ni(II)(Aryl)X | C(sp²)-C(sp²) |

| Reductive Coupling | Ni(0) / Reductant | (L)Ni(II)(Aryl)X, Alkyl Radical, (L)Ni(III) | C(sp²)-C(sp³) |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. quora.comvaia.com This reactivity is analogous to the reaction of nucleophiles with acid chlorides, though it is generally slower because it requires the temporary disruption of the ring's aromaticity. youtube.com

Reactivity at the C-2 Position and Influence of the Ether Linkage

The C-2 position of this compound is activated for nucleophilic attack. The mechanism involves the addition of a nucleophile to the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is significantly stabilized because the negative charge can be delocalized onto the electronegative ring nitrogen through resonance. quora.comstackexchange.com This stabilization lowers the activation energy for the reaction, making the substitution pathway feasible. stackexchange.com

In this context, the 2-(2-methoxyethoxy) group functions as the leaving group. The ether linkage, specifically the Ar-O bond, is cleaved upon re-aromatization of the ring. The stability of the corresponding alkoxide anion as a leaving group facilitates this process. The reaction is typically driven by strong nucleophiles, such as other alkoxides or amines, often under heated conditions to overcome the energy barrier of disrupting aromaticity. youtube.com

Competition between C-2 and C-5 Substitution Pathways

The presence of two distinct reactive sites on this compound—the C-2 position bearing an alkoxy group and the C-5 position bearing an iodo group—leads to competition between different reaction pathways. The outcome is dictated by the choice of reagents and reaction conditions, allowing for selective functionalization.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C-2: This pathway is favored by strong, "hard" nucleophiles (e.g., NaNH₂, RO⁻) in the absence of a transition metal catalyst. The reaction proceeds via the Meisenheimer intermediate, resulting in the displacement of the 2-(2-methoxyethoxy) group.

Pathway B: Metal-Catalyzed Cross-Coupling at C-5: This pathway is favored when a transition metal catalyst (e.g., Nickel or Palladium) and a suitable coupling partner (e.g., boronic acids, organozinc reagents) are used. The high reactivity of the carbon-iodine bond towards oxidative addition drives the reaction at this site. nih.gov The general reactivity order for leaving groups in such couplings is I > Br > OTf >> Cl, making the C-5 iodo position exceptionally reactive. nih.gov

| Feature | Substitution at C-2 | Substitution at C-5 |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Metal-Catalyzed Cross-Coupling |

| Reagents | Strong Nucleophile (e.g., R-NH₂, R-O⁻) | Transition Metal Catalyst (Ni, Pd) + Coupling Partner |

| Bond Cleaved | C2-O (Ether) | C5-I (Iodide) |

| Leaving Group | ⁻O-CH₂CH₂OCH₃ | I⁻ (as part of metal complex) |

| Key Intermediate | Meisenheimer Complex (Anionic) | Organometallic Complex (e.g., Ni-Aryl) |

Radical Reactions and Their Synthetic Utility

The C-5 iodo group on this compound serves as an excellent precursor for generating aryl radical intermediates or, more commonly, participating in reactions that involve radical species. As discussed in the context of nickel catalysis (Section 3.1.3), reductive cross-coupling reactions provide a key example of its synthetic utility. orgsyn.org In these reactions, an alkyl radical, generated from an alkyl halide, couples with the organonickel complex formed at the C-5 position. matanginicollege.ac.innih.gov This strategy enables the formation of C(sp²)-C(sp³) bonds, providing access to a wide range of α-aryl carbonyl compounds and other alkylated pyridines that are valuable in medicinal chemistry. nih.gov

Influence of the 2-(2-methoxyethoxy) Substituent on Ring Reactivity and Selectivity

The 2-(2-methoxyethoxy) substituent exerts a profound influence on the reactivity and selectivity of the pyridine ring through a combination of electronic, steric, and chelating effects.

Steric Effects: The bulk of the substituent sterically hinders the adjacent C-3 position, making it less accessible to incoming reagents. This can enhance the selectivity of reactions at other positions.

Chelating Effects: The two oxygen atoms within the substituent can potentially act as a bidentate ligand, chelating to metal centers in organometallic reactions. This chelation can influence the catalyst's activity and regioselectivity by holding the metal in proximity to a specific reaction site. A similar directing effect has been observed where a 3-methoxy group on pyridine directs nucleophilic attack exclusively to the C-2 position. researchgate.net

Leaving Group Ability: As previously detailed, its capacity to function as a stable leaving group is its most significant contribution to the SNAr reactivity profile of the molecule at the C-2 position. vaia.com

These combined effects make the 2-(2-methoxyethoxy) group a critical controller of reactivity, enabling selective transformations at different sites on the pyridine ring based on the chosen reaction conditions.

| Effect of 2-(2-methoxyethoxy) Group | Description | Impact on Reactivity |

| Electronic | Electron-donating resonance (+R), electron-withdrawing induction (-I) | Modulates overall ring electron density. |

| Steric Hindrance | The substituent's bulk obstructs the adjacent C-3 position. | Directs reactions away from the C-3 position. |

| Chelation | Ether oxygens can coordinate to metal catalysts. | Potentially influences catalyst activity and regioselectivity. |

| Leaving Group | Functions as a leaving group in SNAr reactions. | Activates the C-2 position for nucleophilic substitution. stackexchange.com |

Computational and Theoretical Studies of 5 Iodo 2 2 Methoxyethoxy Pyridine

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. For 5-Iodo-2-(2-methoxyethoxy)pyridine, the interplay between the aromatic pyridine (B92270) ring, the electron-donating methoxyethoxy group, and the heavy iodine atom creates a unique electronic environment that can be explored through various computational methods.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electrophile or electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is expected to have significant contributions from the electron-rich centers: the pyridine nitrogen atom and the oxygen atoms of the methoxyethoxy side chain, due to their lone pairs of electrons. The LUMO, conversely, is likely distributed over the π-system of the pyridine ring, particularly influenced by the electrophilic carbon atom attached to the iodine.

The energies of these frontier orbitals can be correlated with reactivity parameters. The energy of the HOMO (EHOMO) is related to the ionization potential and reflects the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) is related to the electron affinity and indicates its ability to accept electrons. researchgate.net These relationships allow for a quantitative prediction of the molecule's nucleophilic and electrophilic character. pku.edu.cn

This table presents theoretical relationships used in computational chemistry. The predicted behaviors are inferred from the molecular structure.

Based on FMO analysis, this compound is predicted to participate in reactions where it acts as a nucleophile through its nitrogen or oxygen atoms. Furthermore, the carbon atom bonded to the iodine is a prime site for nucleophilic attack, and the C-I bond is susceptible to involvement in metal-catalyzed cross-coupling reactions, a reactivity pattern common to iodinated pyridines.

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms and the effects of resonance. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. nih.gov MEP maps are invaluable for identifying regions that are electron-rich (negative electrostatic potential, typically colored in shades of red) and electron-poor (positive electrostatic potential, shown in blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

In this compound, the most negative electrostatic potential is expected to be localized around the pyridine nitrogen atom and the two oxygen atoms of the methoxyethoxy group, confirming them as the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, a region of positive potential, known as a sigma-hole (σ-hole), is anticipated on the outer surface of the iodine atom along the C-I bond axis. This feature makes the iodine atom a potential halogen bond donor. The hydrogen atoms of the molecule will also exhibit positive potential.

A quantitative method for analyzing charge distribution is through population analysis, such as Mulliken charge calculation. This method partitions the total electron density among the atoms in the molecule, assigning partial charges.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (arbitrary units) | Rationale |

|---|---|---|

| N (Pyridine) | Negative | High electronegativity and lone pair of electrons. |

| C2 (Pyridine) | Positive | Bonded to electronegative N and O atoms. |

| O (Ether, proximal) | Negative | High electronegativity. |

| O (Ether, distal) | Negative | High electronegativity. |

| C5 (Pyridine) | Slightly Positive | Bonded to iodine, making it an electrophilic site. |

Note: The values are qualitative predictions based on established principles of electronegativity and inductive/resonance effects. Actual values require specific DFT calculations.

Conformational Analysis and Intramolecular Interactions

The methoxyethoxy side chain of this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can influence the molecule's reactivity and interactions with other molecules.

The rotation around the single bonds (C-C and C-O) within the methoxyethoxy substituent is not entirely free. It is hindered by energy barriers known as rotational barriers. These barriers arise from steric repulsion and electronic interactions between different parts of the molecule as a bond rotates. Computational chemistry can map out the potential energy surface (PES) by systematically rotating a specific dihedral angle and calculating the energy at each step. researchgate.net The peaks on this energy profile correspond to transition states (energy maxima), and the valleys represent stable or meta-stable conformers (energy minima). researchgate.net

For this compound, several key dihedral angles determine the conformation of the side chain. The rotation around the Pyridine-C2-O bond and the subsequent O-C, C-C, and C-O bonds of the side chain would be of primary interest. Calculating the energy barriers for these rotations provides insight into the flexibility of the molecule and the rates of interconversion between different conformers at a given temperature.

Table 3: Hypothetical Rotational Barriers for the Methoxyethoxy Group

| Dihedral Angle (Bond) | Description | Estimated Barrier Height (kJ/mol) |

|---|---|---|

| C3-C2-O-C | Rotation of the entire side chain relative to the pyridine ring. | Moderate |

| C2-O-C-C | Rotation around the first ether linkage. | Low to Moderate |

| O-C-C-O | Rotation around the central C-C bond (gauche/anti conformers). | Low |

This table provides estimated qualitative barriers. The actual energy values would be determined via computational scans of the potential energy surface.

A molecule will preferentially exist in its lowest energy conformation, known as the global minimum. Other low-energy conformations, or local minima, can also be populated at room temperature, existing in equilibrium. wu.ac.th Computational geometry optimization is a process that seeks to find these energy minima on the potential energy surface. researchgate.net

For this compound, the preferred geometry will be a balance between minimizing steric hindrance (e.g., between the side chain and the H6 proton on the pyridine ring) and maximizing favorable intramolecular interactions. It is possible that weak intramolecular hydrogen bonds, such as a C-H···O or C-H···N interaction, could stabilize certain folded conformations of the methoxyethoxy chain. The derivation of these energy minima involves starting from various initial geometries and allowing a computational algorithm to adjust the bond lengths, angles, and dihedrals until the forces on all atoms are negligible, signifying a stationary point on the potential energy surface.

Elucidation and Prediction of Reaction Mechanisms

Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping the entire reaction pathway, from reactants to products, including high-energy transition states and intermediates, chemists can gain a detailed understanding of the reaction mechanism. researchgate.net

For this compound, a reaction of significant synthetic interest is the Suzuki-Miyaura cross-coupling, where the iodine atom is replaced by an organic substituent from a boronic acid derivative, catalyzed by a palladium complex. Computational studies can model this catalytic cycle in detail.

The key steps that can be modeled include:

Oxidative Addition: The active Pd(0) catalyst inserts into the C5-I bond of the pyridine to form a Pd(II) intermediate. The transition state for this step can be located and its energy barrier calculated.

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

By calculating the relative energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the rate-determining step (the one with the highest activation energy) and provides insights into how modifications to the catalyst or reactants could influence the reaction outcome. researchgate.net

Table 4: Computational Analysis of a Hypothetical Suzuki Coupling Reaction Pathway

| Reaction Step | Description | Key Computational Data |

|---|---|---|

| 1. Oxidative Addition | Pd(0)L₂ + Pyr-I → I-Pd(II)L₂-Pyr | Geometry and energy of the transition state; Activation energy (ΔE‡OA). |

| 2. Transmetalation | I-Pd(II)L₂-Pyr + R-B(OH)₂ → R-Pd(II)L₂-Pyr | Geometry and energy of the transmetalation transition state; Energy change for this step. |

| 3. Reductive Elimination | R-Pd(II)L₂-Pyr → Pyr-R + Pd(0)L₂ | Geometry and energy of the reductive elimination transition state; Activation energy (ΔE‡RE). |

This table outlines the typical stages of a Suzuki coupling reaction that can be modeled computationally. Pyr-I represents this compound and R-B(OH)₂ is a generic boronic acid.

Computational and theoretical chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules. For a compound such as this compound, these methods can elucidate its behavior in chemical reactions and biological systems. This section delves into the application of advanced computational techniques to understand the intricacies of this specific pyridine derivative.

Computational and Theoretical Studies

While specific computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the established methodologies of computational chemistry can be applied to predict its properties and reactivity. The following sections describe the theoretical frameworks that are instrumental in studying such molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules, including their geometries, energies, and reaction mechanisms.

In the context of this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for halogenated pyridines, DFT can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the iodide leaving group. Computational studies on analogous compounds, such as 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine, have been used to understand regioselectivity in reactions like nitration by evaluating the stability of transition states. Similar approaches could predict the most likely sites of reaction for this compound and the energetic barriers involved.

A hypothetical reaction pathway analysis for the substitution of the iodo group is presented in the table below, illustrating the type of data that DFT calculations would yield.

| Reaction Step | Description | Calculated Parameter (Hypothetical) |

| Reactant Complex | Initial association of the pyridine with a nucleophile. | Relative Energy: 0 kcal/mol |

| Transition State 1 | Formation of the bond between the nucleophile and the pyridine ring. | Activation Energy: 15-25 kcal/mol |

| Meisenheimer Intermediate | The stable intermediate formed after nucleophilic attack. | Relative Energy: 5-10 kcal/mol |

| Transition State 2 | Cleavage of the carbon-iodine bond. | Activation Energy: 10-20 kcal/mol |

| Product Complex | The final product complexed with the leaving group. | Relative Energy: -5 kcal/mol |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on iodo-pyridines. Specific values would require dedicated DFT calculations.

Chemical reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models.

Explicit solvation models involve including a number of solvent molecules in the simulation box along with the solute molecule. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with other molecules, such as proteins or other ligands.

While no specific MD simulation studies on this compound are currently documented, this technique would be invaluable for understanding its behavior in a biological context. If this compound were being investigated as a potential drug candidate, MD simulations could be used to:

Predict Binding Modes: Docking the compound into the active site of a target protein and then running an MD simulation can reveal the most stable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Assess Binding Stability: MD simulations can track the stability of a ligand in a protein's binding pocket over time. The root-mean-square deviation (RMSD) of the ligand's position can indicate whether it remains stably bound or is likely to dissociate.

Characterize Conformational Changes: The binding of a ligand can induce conformational changes in a protein, which can be essential for its function or inhibition. MD simulations can capture these dynamic changes.

A hypothetical analysis of the interactions of this compound with a protein active site, as would be determined from an MD simulation, is shown in the table below.

| Interaction Type | Interacting Residues (Hypothetical) | Description |

| Hydrogen Bond | Ser, Thr, Asn, Gln | The ether oxygens and the pyridine nitrogen could act as hydrogen bond acceptors. |

| Halogen Bond | Trp, Tyr, Phe | The iodine atom could form a halogen bond with the aromatic rings of certain amino acids. |

| Hydrophobic Interactions | Val, Leu, Ile, Ala | The pyridine ring and the ethyl group of the methoxyethoxy side chain could engage in hydrophobic contacts. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | The pyridine ring could stack with the aromatic rings of amino acid side chains. |

This table illustrates the potential interactions that could be identified through MD simulations. The specific interacting residues would depend on the particular protein target.

Strategic Applications of 5 Iodo 2 2 Methoxyethoxy Pyridine As a Synthetic Building Block

Construction of Advanced Heterocyclic Systems

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry and materials science. The ability to precisely functionalize this core is paramount for tuning the properties of the resulting molecules. 5-Iodo-2-(2-methoxyethoxy)pyridine serves as an excellent platform for such modifications.

The stepwise and controlled introduction of various substituents onto a pyridine core is a powerful strategy for creating molecular diversity. nih.gov The iodine atom of this compound is a key handle for introducing aryl, alkyl, or other functional groups via well-established cross-coupling methodologies like the Suzuki, Stille, and Sonogashira reactions. This allows for the modular construction of polyfunctionalized pyridines where the electronic and steric properties can be finely adjusted. nih.gov

Furthermore, this building block is instrumental in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with other rings. Such structures are of great interest due to their diverse biological activities. researchgate.net For instance, derivatives of this compound can be used to construct pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, furo[2,3-b]pyridines, and pyrazolo[4,3-c]pyridines. researchgate.netnih.govnih.gov The synthesis often involves an initial cross-coupling reaction at the iodo-position, followed by intramolecular cyclization reactions to form the fused ring system. Hypervalent iodine reagents can also be employed to promote oxidative annulation in the construction of such frameworks. dovepress.com

| Fused Heterocyclic System | General Synthetic Approach | Potential Application Area |

|---|---|---|

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Initial functionalization followed by cyclization with reagents like phenylisothiocyanate. researchgate.net | Therapy of cerebral ischemia, CNS agents. researchgate.net |

| Furo[2,3-b]pyridines | O-alkylation of a pyridin-2(1H)-one precursor followed by intramolecular cyclization. nih.gov | Anticancer agents. nih.gov |

| Pyrazolo[4,3-c]pyridines | Condensation reactions of functionalized piperidones. nih.gov | Antitumor agents. nih.gov |

| Imidazo[1,2-a]pyridines | Oxidative annulation using hypervalent iodine reagents and 2-aminopyridine (B139424) derivatives. dovepress.com | Biologically active compounds. dovepress.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. acsgcipr.orgnih.gov The pyridine ring itself can be the product of classic MCRs like the Hantzsch synthesis. beilstein-journals.org A pre-functionalized building block like this compound can be strategically integrated into MCR sequences to rapidly build molecular complexity.

For example, it could serve as the foundational component in reactions that construct larger, more elaborate structures around the pyridine core. While classical MCRs often build the pyridine ring itself, modern adaptations can use pre-formed pyridines as substrates. acsgcipr.org The functional groups of this compound—the reactive iodine and the pyridine nitrogen—can participate in sequential or one-pot transformations, allowing for the rapid generation of diverse chemical libraries based on this scaffold. This approach is particularly powerful in discovery research for generating novel compounds with potential biological activity. nih.gov

Role in Polymer and Materials Science Research

The unique electronic properties of the pyridine ring make it an attractive component for advanced materials. This compound is a key precursor in this field, enabling the synthesis of functional polymers and organized molecular structures.

Donor-acceptor (D-A) conjugated polymers are at the forefront of research in optoelectronics, finding use in applications like organic photovoltaics (OPVs) and light-emitting diodes. nih.govmdpi.com These materials consist of alternating electron-donating and electron-accepting units along the polymer backbone, which allows for tuning of their band gap and other electronic properties. nih.gov

This compound, with its electron-rich methoxyethoxy-substituted pyridine ring, can act as a monomer in the synthesis of these polymers. The iodine atom provides a reactive site for polymerization via transition metal-catalyzed cross-coupling reactions. nih.gov Methods such as Stille, Suzuki, and Sonogashira coupling are commonly used to link this monomer with other co-monomers, leading to the formation of precisely defined D-A alternating copolymers. nih.govmdpi.com The methoxyethoxy side chain not only influences the electronic properties but also enhances the solubility and processability of the resulting polymers, which is crucial for fabricating thin-film devices. nih.gov

| Polymerization Method | Description | Typical Catalyst |

|---|---|---|

| Stille Coupling | Coupling of an organostannane with an organohalide (like this compound). mdpi.com | Palladium complexes, e.g., Pd(PPh₃)₂Cl₂. mdpi.com |

| Suzuki Coupling | Coupling of an organoboron compound with an organohalide. nih.gov | Palladium complexes with appropriate ligands. nih.gov |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov | Palladium complex and a copper co-catalyst. nih.gov |

| Huisgen Cycloaddition ("Click" Chemistry) | Formation of a triazole link from an azide (B81097) and an alkyne, can be used to link monomer units. nih.gov | Copper(I) catalysts. |

Beyond covalent polymers, this compound is a valuable component for building larger architectures through both covalent and non-covalent interactions. These include macrocycles and supramolecular assemblies.

Macrocycles, large cyclic molecules, are prevalent in pharmaceuticals and host-guest chemistry. nih.govnih.gov The synthesis of macrocycles is often a challenge, but intramolecular cross-coupling reactions provide a powerful tool for their construction. nih.gov A linear precursor containing the this compound unit at one end and a suitable coupling partner (e.g., a terminal alkyne or an organoboron group) at the other can be cyclized under high-dilution conditions using methods like the Sonogashira or Suzuki reaction to yield a macrocycle incorporating the pyridine moiety. nih.gov

In the realm of supramolecular chemistry, non-covalent interactions are used to assemble molecules into ordered structures. nih.gov The pyridine nitrogen in the molecule is a hydrogen bond acceptor, while the iodine atom can act as a halogen bond donor. nih.gov This dual functionality allows this compound to participate in the formation of extended 1-D or 2-D networks. For instance, it can form predictable synthons with carboxylic acids (hydrogen bonding) while simultaneously organizing these primary structures through I···N or I···O halogen bonds, demonstrating how different non-covalent forces can be used in concert to achieve complex, predetermined solid-state architectures. nih.gov

Development of Novel Ligands for Catalysis and Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom makes pyridine and its derivatives excellent ligands for a wide variety of metal ions. nih.gov this compound can act as a mono- or bidentate ligand, coordinating to a metal center through the pyridine nitrogen and potentially the ether oxygen of the methoxyethoxy group.

The resulting metal complexes have significant potential in the field of catalysis. nih.gov For example, bis(imino)pyridine ligands are well-known for their use in forming iron and cobalt complexes that are active catalysts for olefin polymerization. ucf.edu By modifying the pyridine ligand with substituents like the methoxyethoxy group, the steric and electronic environment around the metal center can be fine-tuned. This allows for precise control over the catalytic activity and selectivity of the complex. The development of new pyridine-based ligands is a continuous effort in coordination chemistry to discover catalysts for new transformations or to improve existing catalytic systems. nih.govucf.edu

Ligand Design and Synthesis Strategies

The chemical scaffold this compound serves as a versatile building block in the design and synthesis of bespoke ligands for various applications in catalysis and materials science. Its utility stems from the presence of three key functional handles: the pyridine nitrogen atom, a prime site for metal coordination; the iodine atom at the 5-position, which is amenable to a wide range of cross-coupling reactions; and the 2-(2-methoxyethoxy) group, which can modulate the steric and electronic properties, as well as the solubility, of the resulting ligands and their metal complexes.

The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance and reliability in forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or vinyl fragments. nih.gov By reacting this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base, a diverse array of biaryl or vinyl-pyridine ligands can be synthesized. nih.govresearchgate.net This strategy is fundamental for creating ligands with extended π-systems or specific steric architectures.

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position. This reaction couples the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The resulting alkynylpyridine ligands are valuable in the construction of linear, rigid ligand backbones and have applications in materials science and the synthesis of complex natural products. libretexts.orggoogle.com

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier method. wikipedia.orgnumberanalytics.com This palladium-catalyzed reaction forms a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine, or other N-heterocycles. This allows for the synthesis of a wide range of ligands with tailored electronic properties and additional coordination sites. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a cornerstone of modern synthetic chemistry. wikipedia.orglibretexts.org

The following table summarizes these key synthetic transformations for modifying the this compound scaffold:

| Reaction | Reactant | General Transformation | Potential Ligand Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pyridine-C-I + R-B(OH)₂ → Pyridine-C-R | Biaryl, Vinyl-Pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pyridine-C-I + H-C≡C-R → Pyridine-C-C≡C-R | Alkynyl-Pyridine |

| Buchwald-Hartwig Amination | Amine/N-Heterocycle | Pyridine-C-I + H-NR¹R² → Pyridine-C-NR¹R² | Amino-Pyridine, N-Aryl Pyridine |

Impact on Catalytic Efficiency and Selectivity in Organic Transformations

The structural features of ligands derived from this compound are expected to have a profound impact on the efficiency and selectivity of catalytic processes. The substituents on the pyridine ring directly influence the electronic and steric environment of the coordinated metal center, thereby modulating its catalytic behavior. researchgate.net

The 2-(2-methoxyethoxy) group plays a dual role. Electronically, as an alkoxy group, it is electron-donating through resonance. This increases the electron density on the pyridine nitrogen, making it a stronger σ-donor to the metal center. This enhanced electron donation can stabilize higher oxidation states of the metal during the catalytic cycle and influence the rates of key steps such as oxidative addition and reductive elimination. For instance, in certain catalytic systems, more electron-rich ligands can lead to higher catalytic activity. nih.gov

Sterically, the 2-(2-methoxyethoxy) group provides moderate bulk in the vicinity of the metal coordination site. This steric hindrance can influence the selectivity of a reaction, for example, by favoring the formation of one stereoisomer over another (enantioselectivity) or by directing a reaction to a specific site on a substrate (regioselectivity). The flexible nature of the methoxyethoxy chain may also allow it to adopt different conformations, potentially enabling it to play a role in substrate recognition or product release.

The substituent introduced at the 5-position via cross-coupling reactions further refines the ligand's properties. The introduction of bulky aryl groups via Suzuki coupling can create a more sterically demanding pocket around the metal center, which can be crucial for achieving high selectivity. nih.gov Conversely, the incorporation of electron-withdrawing or electron-donating groups on this aryl ring can systematically tune the electronic properties of the ligand and, by extension, the catalytic activity of the metal complex. The introduction of a second coordination site, for instance through a Buchwald-Hartwig amination with a suitable amine, can transform the parent monodentate pyridine into a bidentate chelating ligand, leading to more stable catalytic species with distinct reactivity. libretexts.org

The interplay between the fixed 2-(2-methoxyethoxy) group and the variable 5-substituent allows for the fine-tuning of the ligand's properties to optimize a catalyst for a specific organic transformation. The following table illustrates the general principles of how ligand properties affect catalytic outcomes:

| Ligand Property | Modification Strategy | Potential Impact on Catalysis |

| Electronic Effects | Introduction of electron-donating or -withdrawing groups at the 5-position. | Modulates the electron density at the metal center, affecting reaction rates (e.g., oxidative addition, reductive elimination) and overall catalyst activity. |

| Steric Hindrance | Introduction of bulky groups at the 5-position. | Influences selectivity (enantio-, diastereo-, and regioselectivity) by controlling substrate approach to the catalytic center. |

| Chelation | Introduction of a secondary coordinating group at the 5-position. | Increases the stability of the catalyst complex, potentially leading to higher turnover numbers and reduced catalyst decomposition. |

| Solubility | The inherent polarity of the 2-(2-methoxyethoxy) group. | Enhances solubility in a wider range of organic solvents, which can be advantageous for homogeneous catalysis. |

Future Directions and Emerging Research Avenues for 5 Iodo 2 2 Methoxyethoxy Pyridine Derivatives

Exploration of Unconventional Reactivity and Catalysis

The functionalization of pyridine (B92270) rings is a cornerstone of synthetic chemistry, yet achieving high selectivity, particularly at specific positions, remains a challenge. Future work on 5-Iodo-2-(2-methoxyethoxy)pyridine derivatives will likely focus on unconventional methods that offer new pathways for molecular diversification.

Recent breakthroughs in pyridine functionalization highlight promising strategies. For instance, photochemical methods that utilize pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, enable C(sp²)–C(sp³) bond formation with distinct positional selectivity compared to classical Minisci reactions. acs.org This approach, which can be driven by dithiophosphoric acid catalysts performing multiple roles, could be adapted for derivatives of this compound to introduce novel alkyl or allyl groups. acs.org

Another frontier is the use of heterocyclic phosphonium (B103445) salts as versatile intermediates. acs.orgthieme-connect.com This strategy involves the selective conversion of a C–H bond on the pyridine ring into a phosphonium group, which then acts as a handle for a wide range of subsequent transformations, including the formation of C–O, C–N, C–S, and C–C bonds. acs.orgthieme-connect.com Applying this two-step sequence to the this compound scaffold could unlock access to a diverse library of derivatives that are difficult to obtain through traditional cross-coupling methods.

Furthermore, electrochemical synthesis is emerging as a powerful tool for aromatic ring modification. scitechdaily.com A recently developed electrochemical technique allows for precise single-carbon insertion into polysubstituted pyrroles to yield pyridine derivatives, controlling the insertion position through electronic effects. scitechdaily.com Exploring similar electrochemical ring expansion or C-H functionalization strategies for highly substituted pyridines like this compound could provide reagent-free and highly controlled pathways to complex new structures.

Table 1: Emerging Catalytic and Activation Strategies for Pyridine Functionalization

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Photochemical Organocatalysis | Utilizes light and an organocatalyst (e.g., dithiophosphoric acid) to generate pyridinyl radicals, enabling novel C-H functionalization. acs.org | Introduction of alkyl/allyl groups at positions not easily accessible via traditional methods. |

| Phosphonium Salt Intermediates | A two-step process where a pyridine C-H bond is converted to a phosphonium salt, which then serves as a versatile leaving group for various nucleophilic substitutions. acs.orgthieme-connect.com | Facile introduction of ethers, amines, thiols, and carbon nucleophiles at specific positions on the pyridine ring. |

| Electrochemical Synthesis | Employs electrical current to drive reactions, such as ring expansions or C-H functionalizations, often without external reagents. scitechdaily.com | Precise and controlled modification of the pyridine core, potentially enabling novel skeletal rearrangements or functionalizations. |

| Silylium (B1239981) Catalysis | Utilizes silylium ions to activate the pyridine ring for functionalization, demonstrating high efficiency and selectivity through computational and experimental studies. researchgate.net | Development of highly selective silylation or subsequent functionalization reactions on the pyridine nucleus. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for chemical manufacturing and discovery. researchgate.net These platforms offer superior control over reaction parameters (temperature, pressure, residence time), enhanced safety for hazardous reactions, and the potential for high-throughput experimentation and optimization. researchgate.netnih.gov

For the synthesis of this compound derivatives, integration into automated flow platforms could dramatically accelerate the discovery of new compounds and the optimization of reaction conditions. researchgate.net Automated systems can perform numerous experiments in parallel, systematically varying substrates, catalysts, solvents, and other parameters to rapidly identify optimal conditions for Suzuki couplings, Buchwald-Hartwig aminations, or other cross-coupling reactions involving the iodo-substituent. sigmaaldrich.com

Moreover, multi-step syntheses, which are often required to build complex molecules from the this compound scaffold, are particularly well-suited for flow chemistry. nih.gov By connecting multiple flow reactors in sequence, each performing a different transformation, complex derivatives can be synthesized in a continuous, automated fashion, minimizing manual handling and purification steps. nih.govresearchgate.net Portable, suitcase-sized automated platforms have even been developed, demonstrating the potential to synthesize molecules on-demand in various settings. bohrium.com This approach not only increases efficiency but also generates large, high-quality datasets that are crucial for machine learning applications.

Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes and optimize reactions. sciety.orgpreprints.org These technologies leverage vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and identify optimal reaction conditions, thereby reducing reliance on time-consuming trial-and-error experimentation. sciety.orgpreprints.org

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools, powered by deep learning, can analyze the structure of a desired derivative and propose multiple viable synthetic routes. nih.govnih.gov These tools can be integrated with retrosynthesis knowledge to reflect a chemist's intuition, helping to identify more practical and efficient pathways. nih.govresearchgate.netchemrxiv.org

Reaction Prediction and Optimization: ML models can predict the success and yield of a given reaction under specific conditions. beilstein-journals.orgchemrxiv.org By feeding the model information about the substrates (e.g., a derivative of this compound and a coupling partner), catalyst, and solvent, researchers can computationally screen for the most promising conditions before entering the lab. Bayesian optimization algorithms can further refine these parameters to maximize yield and selectivity. researchgate.netbeilstein-journals.org

Discovery of Novel Reactions: AI can identify patterns in reaction data that may not be obvious to human chemists, potentially leading to the discovery of entirely new reactions or catalyst systems applicable to the functionalization of iodinated pyridines.

The synergy between AI and automated synthesis platforms creates a powerful "closed-loop" system where AI designs experiments, a robotic platform executes them, and the results are fed back to the AI to refine its models for the next round of experiments. researchgate.net This autonomous approach can dramatically accelerate the discovery of new derivatives of this compound for various applications. nih.gov

Sustainable Synthesis and Catalytic Cycles

The principles of green chemistry—minimizing waste, reducing energy consumption, and using renewable feedstocks—are increasingly critical in chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic methods.

One promising avenue is the use of mechanochemistry, or solvent-free synthesis, which involves mechanical grinding to initiate reactions. mdpi.com This technique has been successfully applied to the iodination of pyrimidine (B1678525) derivatives, proceeding rapidly and with high yields without the need for bulk solvents, thereby reducing waste and simplifying purification. mdpi.com Exploring mechanochemical approaches for the synthesis or subsequent reactions of this compound could offer significant environmental benefits.

Developing more efficient and robust catalytic cycles is another cornerstone of sustainable chemistry. researchgate.net Research into the precise mechanisms of catalytic reactions, aided by computational tools like Density Functional Theory (DFT), allows for the rational design of catalysts that operate under milder conditions, have higher turnover numbers, and are more selective. researchgate.net For reactions involving this compound, this means designing catalysts for cross-coupling that are more resistant to deactivation and can function at lower temperatures and with lower catalyst loadings, ultimately leading to a more atom-economical and energy-efficient process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-4-iodo-2-(trifluoromethyl)pyridine |

| 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine |

| 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine |

| 2-Iodo-5-(trifluoromethyl)pyridine |

| 5-Iodo-2-(trifluoromethyl)pyridine |

| 5-Iodo-2-isobutylpyridine |

| 5-iodo-uridine |

| 5-iodo-2′-deoxyuridine |

| 5-iodo-2′-OMe-uridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 3-picoline |

| 3-(trifluoromethyl)pyridine |

| 2-chloro-4-nitro-5-(trifluoromethyl)pyridine |

| 2-chloro-4-amino-5-(trifluoromethyl)pyridine |

| 2-methoxy-3-bromo-5-(trifluoromethyl)pyridine |

| 2-methoxy-5-(trifluoromethyl)pyridine |

| Dithiophosphoric acid |

| Uracil |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Iodo-2-(2-methoxyethoxy)pyridine, and what methodological considerations are critical for reproducibility?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions. For example, a bromo precursor (e.g., 5-bromo-2-(2-methoxyethoxy)pyridine) can undergo iodine exchange using a metal catalyst (e.g., CuI) under reflux conditions. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or esters may be employed to introduce functional groups . Key considerations include:

- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

- Solvent choice (polar aprotic solvents like DMF or THF).

- Temperature control to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product.

Q. How does the 2-methoxyethoxy substituent influence the compound's solubility and reactivity in organic reactions?

- Methodology : The ethoxyether group enhances solubility in polar organic solvents (e.g., DCM, EtOAc) due to its oxygen lone pairs, which facilitate hydrogen bonding. This substituent also sterically shields the pyridine ring, potentially directing electrophilic substitution to the 5-position. Solubility can be confirmed via UV-Vis spectroscopy in solvents of varying polarity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for signals corresponding to the methoxyethoxy group (δ ~3.4–3.6 ppm for OCH₃ and δ ~4.0–4.5 ppm for OCH₂CH₂O). The pyridine ring protons exhibit deshielded signals (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirm ether (C-O-C stretch ~1100 cm⁻¹) and pyridine ring (C=N stretch ~1600 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : Verify molecular ion peaks (M⁺) and isotopic patterns consistent with iodine (e.g., [M+H]⁺ with ¹²⁷I).

Q. What safety protocols are recommended for handling iodinated pyridine derivatives in laboratory settings?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight, light-resistant containers to prevent degradation.

- Dispose of waste via approved hazardous waste protocols, as iodine derivatives may pose environmental risks .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound to minimize dehalogenation or homocoupling byproducts?

- Methodology :

- Screen ligands (e.g., XPhos, SPhos) to stabilize the Pd catalyst and improve selectivity.

- Use degassed solvents to prevent oxidative side reactions.

- Monitor reaction progress via TLC or HPLC-MS to identify intermediates.

- Adjust temperature (e.g., 80–100°C) and reaction time (typically 12–24 hours) to balance yield and purity .

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) at the 5-position of the pyridine ring?

- Methodology :

- Perform DFT calculations to model charge distribution and identify electron-deficient positions.

- Use kinetic studies (e.g., variable-temperature NMR) to probe transition states.

- Compare reactivity with analogous bromo or chloro derivatives to assess leaving-group effects .

Q. How can researchers address challenges in isolating this compound from reaction mixtures containing unreacted starting materials or iodinated byproducts?

- Methodology :

- Employ gradient elution in flash chromatography (e.g., hexane/EtOAc gradients).

- Use preparative HPLC with a C18 column for high-resolution separation.

- Characterize byproducts via LC-MS or 2D NMR (e.g., HSQC, HMBC) to identify structural motifs .

Q. What strategies are effective in studying the compound's stability under varying pH and temperature conditions for pharmaceutical intermediate applications?

- Methodology :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months).

- Analyze degradation products via LC-MS and compare with forced degradation samples (acid/base hydrolysis, oxidative stress).

- Use X-ray crystallography to assess structural integrity post-stability testing .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives as kinase inhibitors or antimicrobial agents?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.